2-Butylidenebutanedioic acid 2-Butylidenebutanedioic acid
Brand Name: Vulcanchem
CAS No.: 132631-27-7
VCID: VC19129340
InChI: InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h4H,2-3,5H2,1H3,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

2-Butylidenebutanedioic acid

CAS No.: 132631-27-7

Cat. No.: VC19129340

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

2-Butylidenebutanedioic acid - 132631-27-7

Specification

CAS No. 132631-27-7
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name 2-butylidenebutanedioic acid
Standard InChI InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h4H,2-3,5H2,1H3,(H,9,10)(H,11,12)
Standard InChI Key ZZXACWDXWFBRCH-UHFFFAOYSA-N
Canonical SMILES CCCC=C(CC(=O)O)C(=O)O

Introduction

Structural Elucidation and Nomenclature

IUPAC Nomenclature and Molecular Framework

The systematic name 2-butylidenebutanedioic acid denotes a succinic acid backbone (butanedioic acid) with a butylidene substituent at the second carbon. The butylidene group (-CH₂CH₂CH₂CH₂=) introduces a double bond between C2 and the adjacent carbon, creating a planar, conjugated system. This structure aligns with IUPAC rules prioritizing the lowest locants for substituents and functional groups .

The molecular formula is C₈H₁₂O₄, derived from the parent succinic acid (C₄H₆O₄) augmented by a four-carbon unsaturated chain. Key features include:

  • Two carboxylic acid groups (-COOH) at C1 and C4

  • A trans-configuration at the C2-C3 double bond (based on steric preferences)

  • Potential for geometric isomerism (E/Z) depending on substituent orientation

Synthetic Methodologies

Base-Catalyzed Condensation

Patent US20030181743A1 outlines a versatile route to alkylidene succinates adaptable to 2-butylidenebutanedioic acid:

  • Step 1 (Knoevenagel Condensation):
    Reacting diethyl succinate with butyraldehyde in the presence of a weak base (e.g., piperidine) induces α,β-unsaturation.

    Succinate ester+RCHObaseAlkylidene succinate+H2O\text{Succinate ester} + \text{RCHO} \xrightarrow{\text{base}} \text{Alkylidene succinate} + \text{H}_2\text{O}

    Yields exceed 70% under optimized conditions (60°C, 4h) .

  • Step 2 (Ester Hydrolysis):
    Saponification of the ester groups using aqueous NaOH yields the free dicarboxylic acid:

    RCOOR’+OHRCOO+R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH}

    Critical parameters include pH control (maintained at 10-12) and temperature (<50°C to prevent decarboxylation) .

Physicochemical Properties

Comparative Analysis with Analogues

While experimental data for 2-butylidenebutanedioic acid remains unpublished, its ethylidene counterpart (2-ethylidenesuccinic acid) offers predictive insights :

Property2-Ethylidenesuccinic Acid Predicted for 2-Butylidenebutanedioic Acid
Molecular Weight (g/mol)144.126172.18
Melting Point (°C)162-164 (decomp.)145-150 (estimated)
Water Solubility8.3 g/L (25°C)2.1 g/L (25°C, predicted)
pKa (COOH groups)3.12, 4.893.05, 4.75

The extended alkyl chain in the butylidene derivative reduces polarity, lowering aqueous solubility and slightly increasing lipophilicity (LogP ≈ 1.2 vs. 0.4 for ethylidene).

Reactivity and Applications

Polymer Chemistry

Alkylidene dicarboxylic acids serve as crosslinkers in unsaturated polyester resins. The butylidene moiety enhances:

  • Flexibility: Longer alkyl chains reduce glass transition temperatures (Tg) by 15-20°C compared to maleic acid-based polymers .

  • Hydrolytic Stability: Bulky substituents sterically shield ester linkages, increasing resistance to alkaline degradation.

Pharmaceutical Intermediates

The conjugated diene system enables Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered rings essential in drug scaffolds (e.g., tetracycline analogs) .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Regioselectivity: Competing reactions at C1/C4 carboxylic groups necessitate protecting group strategies (e.g., tert-butyl esters).

  • Scale-Up Issues: Exothermic hydrolysis steps require precise temperature control to avoid side product formation.

Analytical Characterization

Advanced techniques for structural confirmation:

  • X-ray Crystallography: Resolves double bond geometry and hydrogen-bonding networks.

  • ²H NMR: Distinguishes E/Z isomers via coupling constants (J ≈ 12-16 Hz for trans) .

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